2-(トリフルオロメチル)フェナシルブロミド

概要

説明

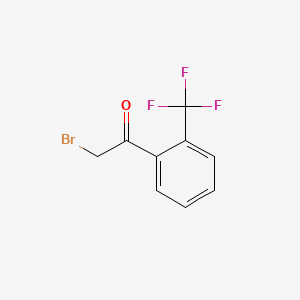

2-(Trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H6BrF3O. It is a brominated derivative of acetophenone, where the phenyl ring is substituted with a trifluoromethyl group at the ortho position. This compound is known for its reactivity and is used in various chemical syntheses and research applications.

科学的研究の応用

2-(Trifluoromethyl)phenacyl bromide is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Used in the production of agrochemicals and materials science

作用機序

Mode of Action

The mode of action of 2-(Trifluoromethyl)phenacyl bromide involves a series of chemical reactions. In one example, it was used in the synthesis of thiophene derivatives . The compound underwent a reaction with 2-bromo-3,3,3-trifluoropropene and benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide .

Biochemical Pathways

It is known to participate in the synthesis of thiophene derivatives, which are biologically active compounds with various applications .

Result of Action

Its role in the synthesis of thiophene derivatives suggests it may contribute to the biological activities of these compounds .

Action Environment

It is known that the compound is stored under inert gas (nitrogen or argon) at 2-8°c .

生化学分析

Biochemical Properties

2-(Trifluoromethyl)phenacyl bromide plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it can act as an alkylating agent, modifying the structure and function of proteins by adding alkyl groups to amino acid residues. This interaction can lead to changes in enzyme activity, protein-protein interactions, and overall cellular function . Additionally, 2-(Trifluoromethyl)phenacyl bromide can form covalent bonds with nucleophilic sites on biomolecules, further influencing biochemical pathways .

Cellular Effects

The effects of 2-(Trifluoromethyl)phenacyl bromide on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit specific signaling pathways by modifying key signaling proteins, leading to changes in cellular responses . Furthermore, 2-(Trifluoromethyl)phenacyl bromide can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes . These changes can result in altered cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 2-(Trifluoromethyl)phenacyl bromide exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with nucleophilic sites on biomolecules, such as amino acid residues in proteins or nucleotides in DNA . This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, 2-(Trifluoromethyl)phenacyl bromide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The effects of 2-(Trifluoromethyl)phenacyl bromide can change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that 2-(Trifluoromethyl)phenacyl bromide can degrade over time, leading to a decrease in its biochemical activity . Additionally, long-term exposure to the compound can result in cumulative effects on cellular function, such as sustained changes in gene expression and cellular metabolism . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of 2-(Trifluoromethyl)phenacyl bromide can vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects . For example, high doses of 2-(Trifluoromethyl)phenacyl bromide can cause significant changes in cellular metabolism, leading to cellular stress and potential cell death . Additionally, threshold effects may be observed, where a specific dosage level is required to elicit a measurable biochemical or cellular response . These dosage effects are crucial for understanding the compound’s safety and efficacy in biological systems.

Metabolic Pathways

2-(Trifluoromethyl)phenacyl bromide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with biomolecules . These metabolic interactions can influence the compound’s overall biochemical activity and cellular effects. Additionally, 2-(Trifluoromethyl)phenacyl bromide can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways

準備方法

Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)phenacyl bromide can be synthesized through the bromination of 2-(trifluoromethyl)acetophenone. The reaction typically involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .

Industrial Production Methods: In industrial settings, the production of 2-(trifluoromethyl)phenacyl bromide may involve continuous flow reactors to ensure efficient bromination and high yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

化学反応の分析

Types of Reactions: 2-(Trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to alcohols under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of substituted phenacyl derivatives.

Oxidation: Formation of trifluoromethyl-substituted benzoyl compounds.

Reduction: Formation of trifluoromethyl-substituted benzyl alcohols.

類似化合物との比較

2-Bromoacetophenone: Lacks the trifluoromethyl group, making it less electrophilic.

2-(Trifluoromethyl)benzoyl chloride: Similar in structure but contains a chloride instead of a bromide, leading to different reactivity.

2-(Trifluoromethyl)phenylacetic acid: Contains a carboxylic acid group instead of a bromide, resulting in different chemical behavior.

Uniqueness: 2-(Trifluoromethyl)phenacyl bromide is unique due to the presence of both the trifluoromethyl group and the bromine atom, which confer distinct reactivity patterns. The trifluoromethyl group increases the compound’s electrophilicity, while the bromine atom allows for versatile substitution reactions .

生物活性

2-(Trifluoromethyl)phenacyl bromide (TFPB) is a chemical compound that has garnered interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the biological activity of TFPB, focusing on its mechanisms of action, biochemical interactions, and applications in scientific research.

- Molecular Formula : C₉H₆BrF₃O

- Molecular Weight : 285.04 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents; limited solubility in water

TFPB acts primarily as an alkylating agent , which means it can modify proteins by adding alkyl groups to amino acid residues. This modification can lead to significant changes in enzyme activity and protein-protein interactions, ultimately affecting cellular functions.

Key Mechanisms:

- Covalent Bond Formation : TFPB forms covalent bonds with nucleophilic sites on biomolecules, such as amino acids in proteins and nucleotides in DNA. This interaction can alter the structure and function of these biomolecules, influencing various cellular processes.

- Biochemical Pathways : It is involved in the synthesis of biologically active thiophene derivatives, which have applications in pharmaceuticals and agrochemicals.

Antimicrobial Effects

Recent studies have indicated that compounds with a trifluoromethyl group, similar to TFPB, exhibit significant antimicrobial properties. For instance, compounds with this moiety have shown effectiveness against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for some derivatives were reported at approximately 25.9 μM against both S. aureus and MRSA .

Cytotoxicity and Cell Viability

TFPB has been evaluated for its cytotoxic effects on various cell lines. In vitro studies demonstrated that certain derivatives exhibit cytotoxicity with IC50 values ranging from 6.5 µM to 20 µM, indicating their potential as therapeutic agents against cancer cells . The structure-activity relationship suggests that substituents on the phenyl ring significantly influence the pro-/anti-inflammatory potential of these compounds.

Case Studies

| Compound | Target | MIC (μM) | Activity Type |

|---|---|---|---|

| TFPB | S. aureus | 25.9 | Bactericidal |

| TFPB | MRSA | 12.9 | Bactericidal |

| Derivative A | HCT116 Cells | 17.8 | Cytotoxic |

| Derivative B | HePG2 Cells | 12.4 | Cytotoxic |

Applications in Research

TFPB is utilized across various fields due to its reactivity and biological properties:

- Organic Synthesis : Acts as a building block for synthesizing complex molecules.

- Proteomics : Employed for cysteine alkylation in proteins, enhancing stability and functionality during analysis.

- Drug Development : Investigated for potential therapeutic applications due to its unique chemical properties and biological activities.

Safety and Handling

Due to its reactive nature, TFPB poses certain hazards:

特性

IUPAC Name |

2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZCBMKXNYOQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380925 | |

| Record name | 2-(Trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54109-16-9 | |

| Record name | 2-(Trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。